molecular formula C18H24N2O2 B047055 10-Methoxy-1,6-dimethylergoline-8beta-methanol CAS No. 35155-28-3

10-Methoxy-1,6-dimethylergoline-8beta-methanol

Cat. No. B047055
CAS RN: 35155-28-3
M. Wt: 300.4 g/mol
InChI Key: LVXVIPZBNJSUKL-NJAPINKUSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 10-Methoxy-1,6-dimethylergoline-8beta-methanol often involves complex reactions. For example, compounds can be synthesized through reactions with sodium methoxide in methanol, demonstrating the intricacies involved in creating such molecules (Hodgeman & Prager, 1972).

Molecular Structure Analysis

Understanding the molecular structure of compounds similar to 10-Methoxy-1,6-dimethylergoline-8beta-methanol is crucial for predicting their chemical behavior. Studies on related compounds have detailed their structural characteristics, which are essential for their function and interaction with other molecules. For instance, the crystal structure analysis reveals intricate details about the molecule's framework, aiding in the understanding of its chemical and physical properties (Čejka et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving methoxy and methanol groups are pivotal in synthesizing various organic compounds. Research has shown how methoxymethanol, a product of condensed methanol photochemistry, can emerge from such reactions, indicating the complexity and diversity of chemical processes that these molecules undergo (Schneider et al., 2019).

Physical Properties Analysis

The physical properties of compounds like 10-Methoxy-1,6-dimethylergoline-8beta-methanol, such as their crystalline structure and solubility, are key to understanding their applications and behavior in various environments. X-ray crystallography provides insights into the molecular arrangement and interactions within the crystal lattice, which is fundamental for the material's properties and potential applications (Toda et al., 1985).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, define the applications and functionality of these compounds. For example, the study of methoxymethanol and its formation as a photochemistry product of condensed methanol underlines the importance of understanding the chemical properties of these molecules. These properties dictate how the compounds can be utilized in various chemical reactions and their potential as intermediates in organic synthesis (Schneider et al., 2019).

Scientific Research Applications

  • Catalysis and Chemical Reactions : Methanol, a component of the compound, is used to study surface sites of metal oxide catalysts like ceria nanocrystals, utilizing in situ IR, Raman, and mass spectrometry techniques (Wu et al., 2012). It's also involved in reactions such as the conversion of methanol and other O-compounds to hydrocarbons using shape-selective zeolites, leading to products in the gasoline boiling range (Chang et al., 1977).

  • Pharmacological Studies on Nicergoline : Nicergoline, another component, shows significant pharmacological effects. It exhibits strong alpha-blocking activity, affects blood pressure and heart rate slightly, and increases blood flow in the brain (Moretti et al., 1979). It also influences the reaction kinetics of various forms of cyclic AMP phosphodiesterase and synaptosomal adenosine triphosphatases (Peričin & Leskovac, 1981), and shows therapeutic efficacy in treating various eye diseases (Borgioli et al., 1979).

  • Neurological and Vascular Applications : Nicergoline helps normalize cAMP levels in vivo, opposing large increases and decreases in its cellular concentration. It also exhibits favorable activity during the post-hypoxic and post-ischemic period, promoting rapid recovery of electrophysiological and neurochemical parameters (Moretti, 1979). Additionally, it has been observed to increase cerebral blood flow in patients with cerebrovascular disease (Iliff et al., 1979).

  • Platelet Aggregation and Cardiovascular Effects : Nicergoline has a platelet antiaggregating effect, important for its therapeutic effect in cerebral and peripheral vascular insufficiency syndromes (Praga et al., 1979).

  • Analytical Chemistry Applications : High-performance liquid chromatography (HPLC)/API-MS is useful for analyzing and quantifying nicergoline and related substances, as well as studying their decomposition products in simulated gastric and intestinal fluids (Banno & Horimoto, 1991).

Safety And Hazards

The safety symbol for 10-Methoxy-1,6-dimethylergoline-8beta-methanol is GHS07, and the signal word is Warning . The hazard statements are H302+H332, indicating that it may be harmful if swallowed or inhaled .

properties

IUPAC Name

[(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-19-10-13-7-16-18(22-3,8-12(11-21)9-20(16)2)14-5-4-6-15(19)17(13)14/h4-6,10,12,16,21H,7-9,11H2,1-3H3/t12-,16-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXVIPZBNJSUKL-NJAPINKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30956602
Record name (10-Methoxy-1,6-dimethylergolin-8beta-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Methoxy-1,6-dimethylergoline-8beta-methanol

CAS RN

35155-28-3
Record name (8β)-10-Methoxy-1,6-dimethylergoline-8-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35155-28-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (10-Methoxy-1,6-dimethylergolin-8beta-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30956602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-methoxy-1,6-dimethylergoline-8β-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Leskovac, D Pericin - Arzneimittel-forschung, 1981 - europepmc.org
10-Methoxy-1, 6-dimethylergoline-8beta-methanol-5-bromonicotinate (nicergoline) has in vitro a modulatory effect upon reaction kinetics of two synaptosomal adenosine …
Number of citations: 1 europepmc.org

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